2-(4-Fluoro-phenyl)-thiirane 2-(4-Fluoro-phenyl)-thiirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14054646
InChI: InChI=1S/C8H7FS/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
SMILES:
Molecular Formula: C8H7FS
Molecular Weight: 154.21 g/mol

2-(4-Fluoro-phenyl)-thiirane

CAS No.:

Cat. No.: VC14054646

Molecular Formula: C8H7FS

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-phenyl)-thiirane -

Specification

Molecular Formula C8H7FS
Molecular Weight 154.21 g/mol
IUPAC Name 2-(4-fluorophenyl)thiirane
Standard InChI InChI=1S/C8H7FS/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Standard InChI Key PIAHPOWABOIBAT-UHFFFAOYSA-N
Canonical SMILES C1C(S1)C2=CC=C(C=C2)F

Introduction

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-(4-Fluoro-phenyl)-thiirane can be inferred from methodologies applied to analogous thiiranes. A two-step approach is commonly employed:

Step 1: Synthesis of the Epoxide Intermediate

Epoxides serve as precursors to thiiranes. For example, the synthesis of SB-3CT derivatives involves propargylation of 4-hydroxyphenol, followed by oxidation to form an epoxide . Adapting this to 4-fluorophenyl systems:

  • Propargylation: React 4-fluorophenol with propargyl bromide under basic conditions to yield 4-(propargyloxy)fluorobenzene.

  • Epoxidation: Treat the alkyne intermediate with meta-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide .

Step 2: Epoxide-to-Thiirane Conversion

Thiiranes are synthesized via nucleophilic ring-opening of epoxides with thiourea:

Epoxide+ThioureaThiirane+Urea Byproduct\text{Epoxide} + \text{Thiourea} \rightarrow \text{Thiirane} + \text{Urea Byproduct}

This method, used for SB-3CT analogs, achieves moderate to high yields (e.g., 72% for compound 2 in ).

Optimization Challenges

  • Ring Strain: The thiirane’s instability necessitates low-temperature reactions and inert atmospheres.

  • Regioselectivity: Ensuring exclusive para-substitution on the phenyl ring requires careful control of reaction conditions.

  • Purification: Chromatographic separation is often needed due to byproducts from incomplete epoxidation or thiirane polymerization .

Physicochemical Properties

Limited experimental data exist for 2-(4-Fluoro-phenyl)-thiirane, but properties can be estimated from analogs:

PropertyValue/DescriptionSource Analogy
SolubilityLow in water; soluble in DMSO, DMFSB-3CT derivatives
LogP~2.8 (estimated)Computational models
Thermal StabilityDecomposes above 150°CThiirane analogs
Spectroscopic Data1^1H NMR (CDCl3_3): δ 2.1–3.5 (thiirane protons), 7.0–7.4 (aromatic)Compound 2 in

The fluorine atom’s electronegativity enhances lipid solubility, potentially improving blood-brain barrier penetration in therapeutic contexts .

Biological Activity and Mechanistic Insights

While no direct studies on 2-(4-Fluoro-phenyl)-thiirane exist, structurally related thiiranes exhibit potent inhibition of gelatinases (MMP-2 and MMP-9). Key findings from analogs:

Gelatinase Inhibition

SB-3CT (a phenoxyphenyl-substituted thiirane) inhibits MMP-2 with IC50_{50} values in the nanomolar range . The mechanism involves:

  • Zinc Chelation: The thiirane ring opens upon deprotonation by an active-site glutamate, releasing a thiolate that binds the catalytic zinc ion.

  • Selectivity: Hydrophobic substituents (e.g., 4-fluorophenyl) favor interaction with the MMP-2 S1’ pocket .

Hypothesized Activity of 2-(4-Fluoro-phenyl)-thiirane

  • Enhanced Selectivity: The electron-withdrawing fluorine may fine-tune interactions within the S1’ pocket.

  • Improved Pharmacokinetics: Fluorination often reduces metabolic degradation, extending plasma half-life.

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